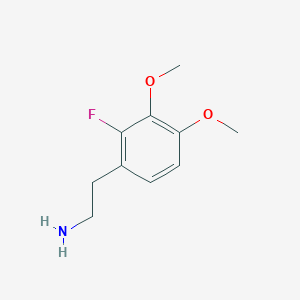

2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine

Description

Chemical Classification and Structural Features within the Phenethylamine (B48288) Class

2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine is a member of the phenethylamine class of organic compounds. wikipedia.org The core structure of a phenethylamine consists of a phenyl ring connected to an amino group through a two-carbon sidechain. wikipedia.org The defining features of this specific molecule are the substitutions on the phenyl ring. It possesses two methoxy (B1213986) groups at the 3 and 4 positions, and a fluorine atom at the 2 position.

The presence and positioning of these substituents are key to its chemical identity. The fluorine atom, in particular, introduces unique electronic and steric properties compared to its non-fluorinated counterparts. vulcanchem.com Fluorine's high electronegativity can significantly alter the molecule's acidity, basicity, and metabolic stability. mdpi.com

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 3,4-Dimethoxyphenethylamine |

| Molecular Formula | C₁₀H₁₄FNO₂ vulcanchem.com | C₁₀H₁₅NO₂ wikipedia.org |

| Molecular Weight | 199.22 g/mol vulcanchem.com | 181.23 g/mol wikipedia.org |

| IUPAC Name | This compound vulcanchem.com | 2-(3,4-Dimethoxyphenyl)ethan-1-amine wikipedia.org |

Research Significance of Substituted Phenethylamines in Neurochemistry

Substituted phenethylamines are of profound interest in neurochemistry due to their diverse interactions with the central nervous system. wikipedia.org Many compounds in this class are psychoactive, acting as stimulants, hallucinogens, or entactogens. wikipedia.org Their mechanisms of action often involve modulating monoamine neurotransmission. biomolther.orgbiomolther.org

Research has shown that substituted phenethylamines can interact with various targets, including:

Serotonin (B10506) receptors: Many hallucinogenic phenethylamines are potent agonists at 5-HT₂A and 5-HT₂C receptors. nih.govoup.com

Dopamine (B1211576) transporters: Some phenethylamine derivatives inhibit the reuptake of dopamine, leading to increased extracellular dopamine levels. biomolther.orgbiomolther.org

Trace amine-associated receptors (TAARs): These receptors are stimulated by a variety of substituted phenethylamines. biomolther.orgbiomolther.org

The specific substitutions on the phenethylamine structure dictate the compound's pharmacological profile and its potential as a tool for studying neural pathways. nih.gov

Overview of Current Research Landscape for Related Dimethoxyphenyl-ethanamine Derivatives

Research into dimethoxyphenyl-ethanamine derivatives has revealed a range of biological activities. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer properties. nih.gov Other studies have focused on the psychoactive properties of these compounds. For example, the 2C series of hallucinogenic phenethylamines includes many dimethoxy-substituted compounds. oup.comnih.gov

The position of the methoxy groups on the phenyl ring is crucial for activity. Studies on positional isomers of N-benzyl-substituted dimethoxyphenethylamines have shown that the placement of methoxy groups significantly affects their potency at the 5-HT₂A receptor. researchgate.netnih.gov Specifically, a methoxy group at the 2-position of the phenethylamine moiety appears to be important for in vitro functionality. nih.gov

Furthermore, research on dopamine reuptake inhibition by phenethylamine derivatives has indicated that compounds with methoxy groups on the phenyl ring can have varied effects, with some showing weak or no inhibitory activity. biomolther.org This highlights the complex structure-activity relationships within this chemical family.

Rationale for Dedicated Academic Inquiry into this compound

A dedicated academic investigation into this compound is warranted for several reasons. Firstly, the combination of a 2-fluoro substituent with 3,4-dimethoxy groups on a phenethylamine skeleton is a unique structural motif that has not been extensively studied. The introduction of fluorine can have profound effects on a molecule's properties, including its binding affinity for receptors and its metabolic fate. mdpi.com

Given the importance of the substitution pattern on the pharmacological activity of phenethylamines, the specific arrangement in this compound could lead to a novel pharmacological profile. For example, the fluorine atom could alter the compound's interaction with serotonin or dopamine receptors in ways that differ from its non-fluorinated analogs.

Moreover, the existing research on related dimethoxyphenyl-ethanamine derivatives provides a solid foundation for comparative studies. Investigating the effects of the 2-fluoro substitution in the context of the 3,4-dimethoxy background would contribute to a more comprehensive understanding of the structure-activity relationships of substituted phenethylamines. Such research could involve in vitro binding assays at various neuroreceptors and transporters, as well as behavioral studies in animal models to characterize its potential neuropharmacological effects. This would provide valuable data for the broader field of neurochemistry and could identify a new chemical tool for probing neural circuits.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGMAUWWSLMQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Substituted Phenethylamines

The synthesis of substituted phenethylamines like 2-(2-fluoro-3,4-dimethoxyphenyl)ethanamine builds upon foundational methods developed for this broad class of compounds. The general approach involves the construction of the core phenethylamine (B48288) skeleton followed by specific functionalization.

Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine Precursors

The non-fluorinated precursor, 2-(3,4-dimethoxyphenyl)ethylamine (DMPEA), also known as homoveratrylamine, is a key intermediate. Its synthesis has been approached through various routes, often starting from readily available materials like vanillin or 3,4-dimethoxybenzaldehyde (veratraldehyde). wikipedia.org

One classical multi-step synthesis begins with veratraldehyde and proceeds through intermediates such as 3,4-dimethoxycinnamic acid, 3,4-dimethoxyphenylpropionic acid, and 3,4-dimethoxyphenylpropionamide to yield the final ethylamine. wikipedia.org Another common and more direct industrial method involves the reduction of 3,4-dimethoxybenzyl cyanide. This reduction can be achieved through catalytic hydrogenation, for instance, using a Raney-nickel catalyst in an ammoniacal ethanol solution under hydrogen pressure. google.com

A different production technology starts with 3,4-dihydroxybenzyl chloride, which undergoes an etherification reaction with dimethyl sulfate to form 3,4-dimethoxybenzyl chloride. google.com This is followed by a cyanation reaction to produce 3,4-dimethoxybenzyl cyanide, which is then subjected to catalytic ammoniation and hydrogenation to yield 3,4-dimethoxyphenethylamine. google.com

| Starting Material | Key Intermediates | Final Precursor |

| Veratraldehyde | 3,4-Dimethoxycinnamic acid, 3,4-Dimethoxyphenylpropionic acid | 2-(3,4-Dimethoxyphenyl)ethylamine |

| 3,4-Dimethoxybenzyl Cyanide | - | 2-(3,4-Dimethoxyphenyl)ethylamine |

| 3,4-Dihydroxybenzyl Chloride | 3,4-Dimethoxybenzyl chloride, 3,4-Dimethoxybenzyl cyanide | 2-(3,4-Dimethoxyphenyl)ethylamine |

Introduction of the Fluoro Substituent on the Aromatic Ring

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic fluorination. The choice of fluorinating agent and reaction conditions is crucial to control the regioselectivity of the reaction, especially on an electron-rich ring with two methoxy (B1213986) groups.

Various methods exist for the fluorination of aromatic rings. dtic.milgoogle.comdtic.mil One approach involves the use of powerful electrophilic fluorinating agents. dtic.milgoogle.comdtic.mil For instance, reagents like N-fluorobenzenesulfonimide (NFSI) can be used to introduce fluorine onto functionalized aryl magnesium reagents under mild conditions. organic-chemistry.org Another method utilizes NF4BF4 in an electrophilic substitution reaction. dtic.milgoogle.comdtic.mil The directing effects of the two methoxy groups on the benzene ring will influence the position of fluorination. The ortho and para positions relative to the methoxy groups are activated, but steric hindrance between the bulky substituents will also play a role in determining the final position of the fluorine atom.

Advanced Synthetic Techniques for Analogues and Isomers

The development of advanced synthetic methods allows for greater precision and efficiency in creating a diverse range of chemical analogues and isomers for research purposes.

Stereo- and Regioselective Synthesis Approaches

Achieving specific stereochemistry and regiochemistry is paramount in medicinal chemistry. Regioselective synthesis of arylethylamines can be accomplished through catalytic strategies that perform direct hydroarylation of vinyl amine derivatives with aryl halides, offering complete regiocontrol. nih.gov Another approach to regioselective synthesis involves the Lewis acid-catalyzed ring-opening of N-protected aziridines with azulenes, governed by a concerted SN2-type mechanism. researchgate.net

For stereoselective synthesis, chiral auxiliaries are often employed. nih.gov For example, enantiomerically pure 1-phenylethylamine (α-PEA) can be used as a chiral auxiliary to induce stereoselectivity in various reactions, including cyclization reactions to form chiral heterocyclic compounds. nih.gov Asymmetric synthesis can also be achieved through methods like the nickel-catalyzed cross-coupling of N-sulfonyl aziridines with organozinc reagents, which can be stereoconvergent. acs.org A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and aryl iodides provides access to a broad range of β-phenethylamine scaffolds. nih.govbohrium.comacs.org

| Technique | Goal | Example Method |

| Regioselective Synthesis | Control position of substituents | Catalytic hydroarylation of vinyl amines nih.gov |

| Stereoselective Synthesis | Control 3D arrangement of atoms | Use of chiral auxiliaries like α-PEA nih.gov |

| Asymmetric Synthesis | Produce enantiomerically enriched products | Nickel-catalyzed cross-coupling of aziridines acs.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, increase yields, and improve product purity. nih.gov This technique is applicable to a wide array of reactions, including the synthesis of phenethylamine derivatives. researchgate.net The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govacs.orgmdpi.com For instance, the synthesis of various heterocyclic compounds and hybrid molecules has been successfully achieved using microwave-assisted protocols, often leading to high yields in shorter time frames. nih.govmdpi.com

Design and Synthesis of Research Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. gardp.orgmonash.edu They involve synthesizing a series of analogues of a lead compound and evaluating their biological activity to understand which structural features are crucial for the desired effect. gardp.org For phenethylamine derivatives, SAR studies have explored the impact of various substitutions on the aromatic ring and the ethylamine side chain. nih.govkoreascience.kr

The introduction of a halogen, such as fluorine, at different positions on the phenyl ring can significantly influence a molecule's properties, including its binding affinity to biological targets. koreascience.kr The design of analogues of this compound would involve systematically altering the substitution pattern. This could include:

Moving the fluorine to other positions on the aromatic ring.

Replacing fluorine with other halogens (Cl, Br, I).

Modifying the methoxy groups (e.g., changing them to ethoxy or hydroxyl groups).

Introducing substituents on the ethylamine side chain.

N-Alkylation and N-Benzylation Derivatization

Modification of the primary amine group through N-alkylation and N-benzylation is a fundamental strategy in medicinal chemistry to alter the pharmacological and pharmacokinetic properties of phenethylamine scaffolds.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through several standard synthetic methods:

Reductive Amination: The primary amine can be reacted with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). For example, reaction with acetaldehyde followed by reduction would yield the N-ethyl derivative.

Nucleophilic Substitution: The amine can act as a nucleophile, displacing a leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to prevent the formation of the ammonium salt. This method can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts, requiring careful control of stoichiometry and reaction conditions.

N-Benzylation is a specific form of N-alkylation where a benzyl group is introduced. This is often achieved by reductive amination with benzaldehyde or by nucleophilic substitution with a benzyl halide, such as benzyl bromide. N-benzylation of phenethylamines has been a key step in the synthesis of various research chemicals, where the benzyl group can significantly influence receptor binding affinity. For instance, studies on the non-fluorinated analog 2-(3,4-dimethoxyphenyl)ethylamine have shown that it can be N-methylated by hydrogenation in the presence of methylamine and a catalyst google.com. A similar strategy could theoretically be applied using benzaldehyde to yield the N-benzyl derivative.

| Reagent Class | Specific Reagent Example | Potential Product | Method |

| Aldehyde | Acetaldehyde | N-ethyl-2-(2-fluoro-3,4-dimethoxyphenyl)ethanamine | Reductive Amination |

| Alkyl Halide | Methyl Iodide | N-methyl-2-(2-fluoro-3,4-dimethoxyphenyl)ethanamine | Nucleophilic Substitution |

| Benzyl Halide | Benzyl Bromide | N-benzyl-2-(2-fluoro-3,4-dimethoxyphenyl)ethanamine | Nucleophilic Substitution |

| Benzaldehyde | Benzaldehyde | N-benzyl-2-(2-fluoro-3,4-dimethoxyphenyl)ethanamine | Reductive Amination |

Aromatic Ring Modification for Scaffold Exploration

Aromatic ring modification is a key strategy for scaffold exploration, aiming to alter electronic properties, metabolic stability, and receptor interaction of a lead compound. For this compound, the phenyl ring offers several positions for further substitution, though the existing fluorine and methoxy groups will direct the regioselectivity of these reactions.

The fluorine atom at the C2 position and the methoxy groups at C3 and C4 are ortho-, para-directing and activating groups for electrophilic aromatic substitution. However, the positions ortho and para to the ethylamine side chain (C5 and C6) are the most likely sites for further functionalization.

Potential modifications could include:

Halogenation: Introduction of additional halogen atoms (e.g., chlorine, bromine, iodine) can modulate lipophilicity and binding interactions. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could be used.

Nitration: Reaction with nitric acid and sulfuric acid could introduce a nitro group, which can then be reduced to an amine, providing a handle for further derivatization.

Alkylation/Acylation: Friedel-Crafts reactions could introduce new alkyl or acyl groups, although the presence of the basic amine side chain often requires a protecting group strategy to prevent catalyst poisoning.

These modifications represent forms of "scaffold hopping," where systematic changes to the core structure can lead to derivatives with novel biological activity profiles. The goal of such exploration is to map the structure-activity relationship (SAR) of the scaffold to optimize its therapeutic potential.

Molecular Target Interaction Studies in in Vitro and Preclinical Models

Serotonergic Receptor System Engagements

5-HT2A Receptor Binding Affinity and Functional Agonism in Recombinant Cell Lines

N-(2-methoxy)benzyl derivatives of 2,5-dimethoxy-substituted phenethylamines, including analogues of 2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine, have been identified as highly potent agonists at the serotonin (B10506) 5-HT2A receptor. nih.govnih.gov Studies utilizing recombinant cell lines expressing the human 5-HT2A receptor have demonstrated that these compounds exhibit high binding affinity, often in the low nanomolar or even sub-nanomolar range. nih.gov The introduction of the N-(2-methoxy)benzyl group significantly enhances the affinity for the 5-HT2A receptor compared to their corresponding 2C parent compounds. nih.gov

Functional assays, such as those measuring inositol phosphate (IP-1) accumulation or calcium mobilization, confirm that these compounds act as agonists at the 5-HT2A receptor. nih.gov In these functional assays, N-benzylphenethylamines have been shown to be potent and highly efficacious agonists. aspetjournals.org For instance, several N-substituted phenethylamines have demonstrated higher potencies than serotonin itself in IP-1 functional assays, with EC50 values ranging from 0.5 to 1.5 nM. nih.gov While the N-2-methoxybenzyl substitution increases binding affinity, it has been noted in some studies that the activation efficacy might be reduced compared to the parent 2C drugs, indicating that increased affinity does not always directly correlate with increased activation efficacy. nih.gov

Interactive Data Table 1: 5-HT2A Receptor Binding Affinities and Functional Potencies of N-substituted Phenethylamine (B48288) Analogues

| Compound Analogue | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of 5-HT) | Assay Method |

|---|---|---|---|---|

| 25D-NBOMe | Not specified | 0.5 - 1.5 | Full Agonist (85.9-95.1%) | IP-1 Accumulation |

| 25E-NBOMe | Not specified | 0.5 - 1.5 | Full Agonist (85.9-95.1%) | IP-1 Accumulation |

| 25I-NBOH | Not specified | 0.5 - 1.5 | Full Agonist (85.9-95.1%) | IP-1 Accumulation |

| 25N-NBOMe | Not specified | 0.5 - 1.5 | Full Agonist (85.9-95.1%) | IP-1 Accumulation |

| 25H-NBOMe | Not specified | ~40 | Full Agonist (85.9-95.1%) | IP-1 Accumulation |

Selectivity Profiling Across Other 5-HT Receptor Subtypes (e.g., 5-HT2B, 5-HT2C)

While N-substituted phenethylamines like the 2C-F-NBOMe analogue demonstrate high affinity for the 5-HT2A receptor, their selectivity over other serotonin receptor subtypes varies. The N-2-methoxybenzyl substitution also increases binding affinity for 5-HT2C receptors, resulting in very potent binding to this subtype as well. core.ac.uk Consequently, the selectivity for 5-HT2A over 5-HT2C receptors is often low, typically ranging from five- to 26-fold. core.ac.uk This limited selectivity is a general characteristic observed with many hallucinogenic phenethylamines. core.ac.uk

In contrast, these compounds generally exhibit lower affinity and efficacy at the 5-HT2B receptor compared to the 5-HT2A and 5-HT2C subtypes. nih.govresearchgate.net The N-2-methoxybenzyl substitution does lead to an increase in 5-HT2B activation; however, this interaction is considered less relevant to the primary psychotropic properties of these compounds. core.ac.uk It is important to note that activation of 5-HT2B receptors has been associated with potential cardiac valvulopathy with chronic use. core.ac.uk

Interactive Data Table 2: Selectivity Profile of N-substituted Phenethylamine Analogues at 5-HT Receptor Subtypes

| Compound Analogue | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | 5-HT2B Affinity (Ki, nM) | 5-HT2A/5-HT2C Selectivity |

|---|---|---|---|---|

| General NBOMe class | Low to sub-nanomolar | Low to sub-nanomolar | Lower than 5-HT2A/2C | Low (5- to 26-fold) |

Investigation of Receptor Signaling Pathways (e.g., β-arrestin recruitment, phosphoinositide hydrolysis)

The activation of the 5-HT2A receptor by agonist compounds initiates a cascade of intracellular signaling events. The canonical signaling pathway for 5-HT2 receptors involves coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). nih.govnih.gov This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 is responsible for mediating the release of calcium from intracellular stores. nih.gov Functional assays often measure this increase in intracellular calcium or the accumulation of inositol phosphates to quantify receptor activation. nih.govaspetjournals.org

In addition to the Gq-mediated pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin 2. researchgate.net Prototypical psychedelic compounds activate both the 5-HT2A-Gq/11 and the β-arrestin 2 transducers. mushroomreferences.com Research has focused on elucidating the specific roles of these two pathways, with studies suggesting that the Gq signaling efficacy, rather than β-arrestin 2 recruitment, is predictive of the psychedelic potential of a compound. researchgate.netmushroomreferences.com The development of ligands with varying efficacies for these pathways, including β-arrestin-biased agonists, is an active area of research to better understand the functional outcomes of 5-HT2A receptor signaling. researchgate.netmushroomreferences.com

Dopaminergic Receptor System Investigations

Dopamine (B1211576) Receptor Subtype Affinity (D1, D2) in Brain Homogenates

Investigations into the affinity of N-substituted phenethylamines for dopamine receptor subtypes have generally shown weak interactions. Studies on a range of NBOMe drugs have indicated that these compounds typically possess low affinity for dopaminergic D1, D2, and D3 receptors, with most Ki values being greater than 1 µM. nih.gov This suggests that direct agonism at these dopamine receptor subtypes is not a primary mechanism of action for compounds like the 2C-F-NBOMe analogue. The D1-like receptors (D1 and D5) are known to couple to Gs proteins and stimulate adenylyl cyclase, while the D2-like receptors (D2, D3, and D4) couple to Gi/o proteins and inhibit adenylyl cyclase activity. nih.gov The low affinity of these phenethylamines for both receptor families indicates a minimal direct impact on these specific dopaminergic signaling pathways.

Dopamine Transporter Interaction Studies

The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. nih.govwikipedia.org Studies examining the interaction of N-substituted phenethylamines with monoamine transporters have found that these compounds generally have low to mid micromolar affinities for the dopamine transporter. nih.gov Across the serotonin, dopamine, and norepinephrine transporters, DAT consistently shows the lowest binding affinity for 2C and NBOMe drugs. nih.gov While the N-2-methoxybenzyl substitution tends to increase the binding affinity for all monoamine transporters relative to the 2C parent compounds, the affinity for DAT remains comparatively low. nih.gov This suggests that inhibition of dopamine reuptake is not a potent effect of these compounds.

Interactive Data Table 3: Dopaminergic System Interactions of N-substituted Phenethylamine Analogues

| Target | Compound Class | Affinity (Ki) |

|---|---|---|

| D1 Receptor | NBOMe Analogues | >1 µM |

| D2 Receptor | NBOMe Analogues | >1 µM |

| Dopamine Transporter (DAT) | NBOMe Analogues | Low to mid micromolar |

Other Neurotransmitter System and Receptor Interactions

Sigma Receptor Ligand Binding and Functional Characterization

Currently, there is a notable absence of published scientific literature detailing specific in vitro binding affinity studies or functional characterization of this compound at sigma-1 (σ₁) or sigma-2 (σ₂) receptors. Although various substituted phenethylamines have been explored for their sigma receptor activity, specific data, such as Kᵢ values or functional assay results for this particular fluorinated and dimethoxylated compound, are not available in peer-reviewed sources.

Kappa-Opioid Receptor Binding and Agonism in Research Models

Similarly, dedicated studies on the binding affinity and functional agonism or antagonism of this compound at the kappa-opioid receptor (KOR) are not present in the current scientific literature. Research on other diphenethylamines has shown that substitutions on the phenyl ring, including fluorine, can influence KOR affinity and selectivity. However, without direct experimental data for this compound, its profile at this receptor remains uncharacterized.

Enzyme Inhibition and Activation Studies in Research Settings

The potential for a compound to inhibit or induce metabolic enzymes is a critical aspect of its pharmacological assessment.

Enzyme Inhibition (e.g., Monoamine Oxidase, Cytochrome P450)

There is no specific research available that has evaluated the inhibitory or activating effects of this compound on monoamine oxidase (MAO-A or MAO-B) or the various cytochrome P450 (CYP) isoenzymes. Studies on structurally related compounds, such as 3,4-dimethoxyphenethylamine, have demonstrated inhibitory effects on MAO. For instance, the non-fluorinated analog, 3,4-dimethoxyphenethylamine, and its N-methylated homologs have been shown to inhibit the deamination of tyramine and tryptamine by rat brain monoamine oxidase. However, the influence of the 2-fluoro substituent on the potency and selectivity of MAO inhibition for the compound has not been experimentally determined.

Below is a table summarizing the lack of available data for the specified compound.

| Target | Interaction Studied | Kᵢ Value | Functional Assay Results |

| Sigma-1 Receptor | Binding Affinity | Not Reported | Not Reported |

| Sigma-2 Receptor | Binding Affinity | Not Reported | Not Reported |

| Kappa-Opioid Receptor | Binding Affinity & Agonism | Not Reported | Not Reported |

| Monoamine Oxidase A (MAO-A) | Inhibition | Not Reported | Not Reported |

| Monoamine Oxidase B (MAO-B) | Inhibition | Not Reported | Not Reported |

| Cytochrome P450 Isozymes | Inhibition/Metabolism | Not Reported | Not Reported |

Neurochemical and Behavioral Investigations in Preclinical Animal Models

Effects on Brain Neurotransmitter Levels and Turnover in Zebrafish and Rodent Models

No peer-reviewed studies or published data were identified that investigated the effects of 2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine on the levels or turnover of key brain neurotransmitters such as serotonin (B10506), dopamine (B1211576), or norepinephrine. Research examining the neurochemical impact of this specific compound in either zebrafish or rodent models has not been documented in the available scientific literature.

In Vivo Receptor Occupancy Studies in Animal Brains

There are no publicly available in vivo receptor occupancy studies for this compound. Methodologies such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), which are often used to determine how a compound engages with its target receptors in a living animal brain, have not been applied to this specific molecule in any published research.

Electrophysiological Studies in Brain Slice Preparations

No research has been published detailing electrophysiological investigations of this compound. Studies using techniques such as patch-clamp recordings in brain slice preparations, which would elucidate the compound's effects on neuronal excitability and synaptic transmission, are absent from the scientific record.

Behavioral Phenotyping in Animal Models for Pathway Elucidation

No studies were found that performed behavioral phenotyping of this compound in animal models. Consequently, there is no available data on its effects on behaviors such as locomotor activity or exploratory behavior, which are critical for understanding how a compound might influence specific neural pathways. While studies exist for other fluorinated phenethylamines, this specific compound remains uncharacterized in this regard nih.govnih.gov.

Analytical Characterization and Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatographic methods are fundamental for separating complex mixtures and distinguishing between structurally similar molecules, such as positional isomers, which often exhibit nearly identical chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization for Positional Isomers

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, phenethylamines, due to their polar amine group, are prone to adsorption and may exhibit poor chromatographic behavior. shimadzu.comshimadzu.com Furthermore, the electron ionization mass spectra of positional isomers of compounds like dimethoxyphenethylamines are often very similar, making differentiation challenging. nih.govnih.govresearchgate.net

Optimization for the analysis of 2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine and its potential positional isomers (e.g., where the fluorine atom is at a different position on the aromatic ring) involves several key steps. The use of a non-polar capillary column, such as one with a 50% phenyl and 50% methyl polysiloxane stationary phase, has been shown to successfully resolve perfluoroacylated derivatives of regioisomeric dimethoxyphenethylamines. nih.govnih.gov

Even with derivatization, the mass spectra of isomers can be nearly indistinguishable. For instance, studies on dimethoxyphenethylamine (DMPEA) isomers show they yield similar fragment ions. nih.gov While derivatization can help group isomers based on the mass of the base peak, it may not provide unique fragments for specific identification of each isomer. nih.govnih.gov Therefore, combining GC-MS with another technique, such as vapor-phase infrared spectroscopy (GC-IRD), can provide the necessary confirmatory data to differentiate among isomers. nih.gov

Table 1: Hypothetical GC-MS Method Parameters for Isomer Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| GC Column | Rxi-50 (50% phenyl/50% methyl polysiloxane) | Separation of structurally similar isomers. |

| Injector Temp. | 250 °C | Ensure complete vaporization of the derivatized analyte. |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min | Optimal separation of analytes from matrix components. |

| Carrier Gas | Helium | Inert carrier for analyte transport through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized method for creating reproducible mass spectra. |

| Derivatization | Acylation with TFAA or PFPA | Improves volatility and chromatographic peak shape. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly suitable for analyzing non-volatile or thermally labile compounds and is a preferred method for many phenethylamine (B48288) derivatives in biological matrices. nih.gov Method development for this compound would typically employ a reversed-phase column (e.g., C18) with a gradient elution.

The mobile phase often consists of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile or methanol. nih.gov Electrospray ionization (ESI) in the positive mode is commonly used, as the amine group is readily protonated. In ESI, the protonated molecular ion ([M+H]⁺) is typically observed and selected as the precursor ion for MS/MS analysis. nih.gov Collision-induced dissociation (CID) of this precursor ion generates characteristic product ions that can be used for quantification and confirmation. For phenethylamines, common fragmentation pathways involve cleavage of the bond beta to the aromatic ring.

Table 2: Typical LC-MS/MS Parameters for Phenethylamine Analysis

| Parameter | Value/Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Linear gradient from 10% to 90% B over 6 minutes |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transition | [M+H]⁺ → Product Ion 1 (Quantification) |

| Monitored Transition | [M+H]⁺ → Product Ion 2 (Confirmation) |

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules by providing detailed information about the chemical environment of atoms and the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms. Key signals would include those for the two methoxy (B1213986) groups (singlets), the ethylamine side chain (two triplets), and the aromatic protons. The aromatic region would be complex due to splitting from the fluorine atom and adjacent protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The presence of fluorine complicates ¹³C spectra, as carbon signals are split by the fluorine nucleus (¹³C-¹⁹F coupling). acdlabs.commagritek.com These coupling constants can be large (over 250 Hz for one-bond couplings) and can occur over multiple bonds, which aids in assigning the positions of fluorinated carbons. acdlabs.comblogspot.com

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. nih.govnih.gov It provides a direct method to confirm the presence and chemical environment of the fluorine atom. The wide chemical shift range of ¹⁹F NMR helps to resolve signals even in complex molecules. azom.com The chemical shift of the fluorine atom would be characteristic of its position on the aromatic ring, and the signal would be split by neighboring protons (³JHF and ⁴JHF couplings), providing further structural information. azom.com

Table 3: Predicted NMR Spectral Data for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and are for illustrative purposes.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~6.9-7.1 | m | - | 2 x Ar-H |

| ¹H | ~3.9 | s | - | 2 x -OCH₃ |

| ¹H | ~2.9 | t | J ≈ 7 Hz | Ar-CH₂- |

| ¹H | ~2.7 | t | J ≈ 7 Hz | -CH₂-NH₂ |

| ¹³C | ~150-155 | d | ¹JCF ≈ 240-250 Hz | C-F |

| ¹³C | ~145-150 | s | - | C-OCH₃ |

| ¹³C | ~110-125 | m | - | Ar-C |

| ¹³C | ~56 | s | - | -OCH₃ |

| ¹³C | ~42 | s | - | -CH₂-NH₂ |

| ¹³C | ~30 | d | ³JCF ≈ 3-5 Hz | Ar-CH₂- |

| ¹⁹F | -120 to -140 | m | - | Ar-F |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene ring. Aromatic systems typically exhibit strong absorption bands corresponding to π→π* transitions. The presence of auxochromes like the methoxy groups and the fluorine atom would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely show a primary absorption band around 200-220 nm and a secondary, less intense band around 260-280 nm.

Table 4: Expected UV-Vis Absorption Characteristics

| Wavelength Region | Expected λmax | Transition Type |

|---|---|---|

| UV-C | ~210 nm | π→π* |

Derivatization Strategies for Enhanced Analytical Resolution and Identification

Chemical derivatization is a key strategy, particularly for GC-MS analysis, to improve the analytical properties of polar compounds like phenethylamines. jfda-online.comresearchgate.net The primary amine group in this compound makes the molecule polar and susceptible to peak tailing and poor resolution during GC analysis.

Derivatization converts the polar N-H bond into a less polar, more stable, and more volatile group. iu.edu Acylation, especially with fluorinated reagents, is a common and effective strategy. jfda-online.com Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the primary amine to form stable amide derivatives. nih.goviu.edu

Benefits of Derivatization:

Improved Volatility: The resulting derivatives are less polar and more volatile, making them more amenable to GC analysis. gcms.cz

Enhanced Chromatographic Performance: Derivatization reduces interactions with active sites in the GC column, leading to sharper, more symmetrical peaks. gcms.cz

Characteristic Mass Spectra: The derivatives often produce unique and high molecular weight fragment ions, which can aid in mass spectral identification and differentiation from background noise. gcms.cz

Increased Sensitivity: For detectors like electron capture detection (ECD) or negative chemical ionization (NCI)-MS, the introduction of fluorine atoms can significantly enhance sensitivity. researchgate.net

Automated on-column derivatization techniques have been developed to shorten sample pretreatment time and improve workflow efficiency. shimadzu.comshimadzu.comshimadzu.com

Table 5: Common Derivatization Reagents for Phenethylamines

| Reagent | Abbreviation | Derivative Formed | Primary Application |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl amide | GC-MS |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl amide | GC-MS |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl amide | GC-MS |

Computational Chemistry and Structural Modeling Investigations

Molecular Docking Studies with Identified Protein Targets (e.g., Serotonin (B10506) Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For 2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine, serotonin receptors, particularly the 5-HT2A subtype, are of significant interest due to the structural similarities of the ligand to known serotonergic agents.

Docking studies of analogous N-benzyl phenethylamines into a homology model of the human 5-HT2A receptor have revealed critical interactions within the binding pocket. nih.gov It is hypothesized that the phenethylamine (B48288) core of this compound would also form key interactions with conserved residues. The primary amine is expected to form a salt bridge with a conserved aspartate residue (Asp155 in helix 3), a canonical interaction for aminergic ligands. The aromatic ring is likely to engage in π-π stacking and hydrophobic interactions with aromatic residues such as phenylalanine and tryptophan within the binding site. nih.govchemrxiv.org

The presence of the fluorine atom at the 2-position of the phenyl ring is of particular interest. Fluorine can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly influence binding affinity and selectivity. researchgate.net Docking simulations would aim to elucidate the specific role of this fluorine substitution in the orientation of the ligand and its interactions with the receptor. The 3,4-dimethoxy substituents are also crucial, as they can form hydrogen bonds with serine residues in helix 5, further anchoring the ligand in the binding pocket. plos.org

A hypothetical molecular docking study of this compound and its analogs against the 5-HT2A receptor could yield the following results:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Asp155, Phe234, Ser239, Trp336 |

| 2-(3,4-dimethoxyphenyl)ethanamine | -7.9 | Asp155, Phe234, Ser239, Trp336 |

| 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine | -8.2 | Asp155, Phe234, Ser239, Trp336 |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel compounds before their synthesis and experimental testing. nih.gov

For a series of this compound analogs, a QSAR study would involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties. These descriptors would then be correlated with experimentally determined biological data, such as binding affinities or functional potencies at serotonin receptors.

Key descriptors that would likely be important for the activity of this class of compounds include:

Electronic Descriptors: The distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial. The electronegativity of the fluorine atom would significantly influence these properties.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors would account for the size and shape of the molecule, which are critical for fitting into the receptor's binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity, influencing both receptor binding and pharmacokinetic properties.

A hypothetical QSAR equation for predicting the pIC50 (a measure of potency) at the 5-HT2A receptor for this series of compounds might look like:

pIC50 = 0.5 * (logP) - 0.2 * (Molecular Volume) + 1.5 * (HOMO Energy) + C

A representative QSAR data table for a series of analogs could be:

| Compound | logP | Molecular Volume (ų) | HOMO Energy (eV) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Analog 1 | 2.1 | 180 | -5.8 | 7.2 | 7.1 |

| Analog 2 | 2.5 | 195 | -6.0 | 7.5 | 7.4 |

| Analog 3 | 1.8 | 170 | -5.7 | 6.9 | 7.0 |

Conformational Analysis and Molecular Dynamics Simulations of Ligand-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the receptor over time. plos.orgnih.gov These techniques are essential for understanding the stability of the binding pose and the allosteric effects that a ligand might induce upon binding. chemrxiv.org

Conformational analysis of this compound would be performed to identify its low-energy conformations in solution and within the receptor's binding site. This is particularly important for the flexible ethylamine side chain, as its orientation is critical for the interaction with the conserved aspartate residue. nih.gov

MD simulations of the this compound-serotonin receptor complex would be initiated from the best docking pose. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms in the system are calculated, providing insights into:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand's position over time can indicate the stability of its binding mode.

Key Interactions: The persistence of hydrogen bonds, salt bridges, and other non-covalent interactions can be monitored throughout the simulation.

Receptor Dynamics: The binding of the ligand can induce conformational changes in the receptor, which are crucial for its activation or inactivation. The root-mean-square fluctuation (RMSF) of receptor residues can highlight regions of the protein that are affected by ligand binding. plos.org

Water Dynamics: The role of water molecules in mediating ligand-receptor interactions can also be investigated.

The fluorine atom's influence on the local electrostatic environment and its potential to form stable interactions would be a key focus of such simulations. The dynamic behavior of the dimethoxy groups and their hydrogen bonding patterns would also be of significant interest. By providing a detailed, time-resolved picture of the ligand-receptor complex, MD simulations can offer a deeper understanding of the molecular determinants of ligand efficacy and selectivity. chemrxiv.org

Future Directions and Research Gaps for 2 2 Fluoro 3,4 Dimethoxyphenyl Ethanamine

Exploration of Unexplored Synthetic Avenues and Cost-Effective Production for Research

While standard synthetic routes for phenethylamines, such as the reductive amination of corresponding phenylacetones or reduction of nitrostyrenes, are likely applicable, dedicated research into optimizing the synthesis of 2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine is crucial. Future work should focus on developing novel, efficient, and cost-effective synthetic strategies to facilitate broader research access to this compound.

Promising avenues for exploration include modern catalytic methods that may offer higher yields and stereoselectivity. For instance, the application of Ni/photoredox cross-electrophile coupling, which has been successfully used for other β-phenethylamines, could provide a modular and mild route to the target compound and its analogues by coupling substituted aryl halides with protected aziridines. acs.orgucla.edu Investigating innovative strategies, such as enzymatic transformations using ω-transaminases, could also yield highly enantiopure products, which is essential for detailed pharmacological studies. mdpi.com

Furthermore, a significant research gap exists in the development of scalable and economical production methods. Current multi-step syntheses common for complex phenethylamines can be resource-intensive. mdpi.comazolifesciences.com Future research should aim to streamline these processes, perhaps through flow chemistry systems, which can enhance safety, improve reaction efficiency, and reduce waste. uva.nl Establishing a cost-effective synthesis is a foundational step that will enable the comprehensive preclinical evaluation outlined in the subsequent sections.

In-Depth Receptor Pharmacology Beyond Primary Targets

The pharmacology of many phenethylamine (B48288) derivatives is centered on their interaction with serotonin (B10506) receptors, particularly the 5-HT₂ family. frontiersin.orgresearchgate.netnih.govnih.gov While it is critical to characterize the binding affinity and functional activity of this compound at these primary targets, a significant research gap lies in its broader receptor profile.

Future pharmacological studies must extend beyond the serotonergic system to create a comprehensive interaction map. This should include screening against a wide panel of G-protein coupled receptors (GPCRs) and transporters. Based on the activity of structurally related compounds, key targets for investigation include:

Adrenergic Receptors: Various phenethylamines are known to interact with α and β-adrenergic receptor subtypes. consensus.appnih.govresearchgate.net

Dopamine (B1211576) Receptors and Transporter: The dopamine transporter (DAT) is a known target for many phenethylamines, and assessing the inhibitory activity of this compound is essential.

Trace Amine-Associated Receptor 1 (TAAR1): This receptor is a key modulator of monoaminergic systems and is a known target for many phenethylamine analogues. frontiersin.org

A thorough investigation would quantify binding affinities (Ki) and functional activities (EC₅₀, Emax) at these and other receptors to reveal its selectivity and potential for off-target effects. The table below summarizes known interactions of related phenethylamine classes, highlighting potential areas of investigation for the target compound.

| Receptor Family | Specific Targets | Known Interactions with Phenethylamine Analogues |

| Serotonin | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C, SERT | High to moderate affinity, often with agonist activity at 5-HT₂ receptors. frontiersin.orgnih.gov |

| Adrenergic | α₁, α₂, β₁, β₂ | Varying potency and efficacy, often mimicking endogenous ligands. frontiersin.orgconsensus.app |

| Dopamine | D₂, DAT | Many phenethylamines inhibit dopamine reuptake. |

| Trace Amine | TAAR1 | Strong binding and activation by many phenethylamine derivatives. frontiersin.org |

Development of Highly Selective Radioligands and Imaging Probes for Preclinical Research

The presence of a fluorine atom in the structure of this compound presents a unique opportunity for the development of imaging tools for preclinical research. A significant gap in the current research landscape is the absence of such probes for this compound class.

Future research should focus on the synthesis of a radiolabeled version of the molecule using fluorine-18 (¹⁸F), a positron-emitting radionuclide with an ideal half-life (109.8 min) for Positron Emission Tomography (PET) imaging. mdpi.com A selective ¹⁸F-labeled radioligand would be an invaluable tool to:

Visualize and quantify the distribution of the compound in the central nervous system in vivo.

Determine receptor occupancy at its primary binding sites. nih.gov

Investigate the pharmacokinetics and brain penetration of the compound non-invasively. acs.org

The development process would involve synthesizing a suitable precursor for radiofluorination and optimizing the labeling procedure to achieve high molar activity. acs.orgresearchgate.net Subsequent evaluation in animal models would be necessary to validate its specificity and utility as a PET tracer. nih.gov Such a tool would profoundly advance the understanding of the compound's in vivo behavior.

Mechanistic Studies at the Cellular and Subcellular Levels

Beyond receptor binding, the downstream cellular and subcellular effects of this compound remain entirely unexplored. Understanding these mechanisms is critical to building a complete picture of its pharmacological action.

Future investigations should move from receptor-level interactions to cellular responses. Key research questions include:

Signaling Pathways: Which intracellular second messenger systems (e.g., cAMP, IP₃/DAG) are activated or inhibited following receptor engagement?

Receptor Trafficking: Does the compound induce receptor internalization, desensitization, or downregulation upon prolonged exposure?

Mitochondrial Function: Some phenethylamine derivatives have been shown to affect mitochondrial complexes and induce oxidative stress. nih.gov Investigating potential effects on mitochondrial respiration and reactive oxygen species (ROS) production is warranted.

Gene Expression: Do interactions with cellular targets lead to changes in gene transcription? Transcriptomic studies could identify gene networks modulated by the compound.

These studies would require the use of in vitro cell culture models expressing the relevant target receptors. Techniques such as calcium imaging, reporter gene assays, and high-content imaging would be essential to dissect these complex cellular events.

Comparative Studies with Positional and Structural Analogues to Elucidate Structure-Activity Relationships

A systematic exploration of the structure-activity relationships (SAR) for this class of compounds is a fundamental research gap. Such studies are essential for identifying the key molecular features responsible for its pharmacological profile and for designing future molecules with improved potency or selectivity.

Future research should involve the synthesis and pharmacological evaluation of a curated set of analogues. The goal is to probe how specific structural modifications influence receptor affinity and efficacy. Research has shown that even minor positional changes can significantly alter pharmacological activity in related compounds. nih.govnih.gov Key comparisons should include:

Positional Isomers: Moving the fluorine and methoxy (B1213986) groups to different positions on the phenyl ring to understand the spatial requirements for receptor interaction.

Substitution Modification: Replacing the fluorine with other halogens (Cl, Br) or the methoxy groups with other alkoxy groups to probe the influence of electronics and lipophilicity. frontiersin.orgnih.gov

Side-Chain Alterations: Introducing an alpha-methyl group (to create the amphetamine analogue) or modifying the amine (e.g., N-methylation) to assess its impact on potency and selectivity.

The following table outlines a proposed set of initial analogues for a foundational SAR study.

| Analogue Name (Systematic) | Modification from Parent Compound | Rationale for Study |

| 2-(5-Fluoro-3,4-dimethoxyphenyl)ethanamine | Fluorine shifted from position 2 to 5 | Assess the importance of fluorine's position relative to the ethylamine side chain. |

| 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine | Fluorine replaced with Chlorine | Evaluate the effect of a larger, less electronegative halogen at the 2-position. |

| 2-(2-Fluoro-3-methoxy-4-ethoxyphenyl)ethanamine | 4-Methoxy group replaced with 4-Ethoxy | Probe the effect of increased lipophilicity at the 4-position. frontiersin.org |

| 1-(2-Fluoro-3,4-dimethoxyphenyl)propan-2-amine | Addition of an α-methyl group | Determine the impact of conformational constraint and metabolic stability. |

| 2-(2-Fluoro-3,4-dimethoxyphenyl)-N-methylethanamine | N-methylation of the primary amine | Investigate the effect of amine substitution on receptor interaction. |

Integration of Multi-Omics Data in Preclinical Models for Comprehensive Pathway Mapping

To achieve a holistic understanding of the biological impact of this compound, future research must look beyond single-target interactions and embrace a systems-level approach. The integration of multi-omics data from preclinical models represents a significant, yet currently unaddressed, research direction for this compound. ox.ac.uk

By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can map the comprehensive biological pathways modulated by the compound. mdpi.comnih.gov This approach, termed pharmaco-multiomics, can:

Identify novel, unanticipated biological targets and pathways. researchgate.netresearchgate.net

Elucidate the molecular basis for the compound's pharmacological effects.

Discover potential biomarkers that indicate target engagement or downstream biological activity.

Initial studies could involve treating relevant cell lines or animal models with the compound and subsequently performing multi-omics analysis on tissues of interest (e.g., brain regions). Advanced computational and bioinformatic techniques would then be required to integrate these large datasets and extract meaningful biological insights. mdpi.comresearchgate.net This forward-thinking approach will be essential for fully characterizing the molecular footprint of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine?

- Methodological Answer : Synthesis typically involves multi-step functionalization of a phenyl ring. A plausible route includes:

Methoxy Group Introduction : Start with a dihydroxyphenyl precursor (e.g., 3,4-dihydroxyphenyl derivatives) and perform methylation using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) .

Fluorination : Introduce the fluorine substituent via electrophilic aromatic substitution (e.g., using Selectfluor™ or DAST) under controlled anhydrous conditions .

Ethanamine Sidechain Attachment : Employ reductive amination or Gabriel synthesis to attach the ethanamine group, followed by purification via column chromatography (silica gel, gradient elution) .

- Key Considerations : Monitor reaction progress using TLC and confirm final structure via / NMR and HRMS.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent degradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the fluorination step to improve yield and purity?

- Methodological Answer :

- Reagent Selection : Compare fluorinating agents (e.g., DAST vs. Deoxo-Fluor) for regioselectivity. DAST may favor electrophilic substitution at the 2-position due to steric and electronic effects .

- Condition Tuning : Optimize temperature (–20°C to RT) and solvent polarity (e.g., DCM vs. THF) to minimize side reactions. Use anhydrous MgSO₄ to scavenge moisture .

- Analytical Validation : Track fluorination efficiency via NMR and quantify purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How to resolve contradictions in reported spectroscopic data for structurally similar ethanamine derivatives?

- Methodological Answer :

- High-Resolution Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in NMR caused by methoxy and fluorine groups .

- Computational Modeling : Compare experimental IR and NMR data with DFT-calculated spectra (e.g., Gaussian software) to validate assignments .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -methoxy) to simplify spectral interpretation .

Q. What experimental strategies can elucidate the biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity toward serotonin or dopamine receptors using radioligand displacement (e.g., -LSD for 5-HT receptors) .

- Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify metabolite formation via LC-MS/MS to assess pharmacokinetic profiles .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxy/fluoro substituents and correlate changes with activity data .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility for analogs?

- Methodological Answer :

- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic forms affecting melting points .

- Solubility Profiling : Use shake-flask method with buffered solutions (pH 1–10) and quantify via UV-Vis spectroscopy .

- Batch Consistency : Verify purity (>95% via HPLC) and moisture content (Karl Fischer titration) to rule out impurities/artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.